molecular formula C14H9BrN2 B11788138 7-Bromo-3-phenylcinnoline

7-Bromo-3-phenylcinnoline

Numéro de catalogue: B11788138
Poids moléculaire: 285.14 g/mol
Clé InChI: FBPRFIXNNLLZEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-3-phenylcinnoline is a heterocyclic organic compound featuring a cinnoline backbone—a bicyclic structure comprising two fused six-membered rings with two adjacent nitrogen atoms. The bromine atom at position 7 and the phenyl group at position 3 impart distinct electronic and steric properties to the molecule.

  • Molecular formula: Likely C₁₃H₈BrN₂ (inferred from similar compounds).
  • Reactivity: Bromine may facilitate nucleophilic substitution reactions, while the phenyl group could enhance π-π stacking interactions in biological or materials science applications.
  • Applications: Potential use as a pharmaceutical intermediate or ligand in catalysis, akin to related halogenated heterocycles .

Propriétés

Formule moléculaire

C14H9BrN2

Poids moléculaire

285.14 g/mol

Nom IUPAC

7-bromo-3-phenylcinnoline

InChI

InChI=1S/C14H9BrN2/c15-12-7-6-11-8-13(16-17-14(11)9-12)10-4-2-1-3-5-10/h1-9H

Clé InChI

FBPRFIXNNLLZEP-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=NN=C3C=C(C=CC3=C2)Br

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 7-Bromo-3-phénylcinnoline implique généralement la bromation de la 3-phénylcinnoline. Une méthode courante est la réaction de substitution aromatique électrophile, où le brome est introduit dans le cycle cinnoline en présence d'un catalyseur tel que le bromure de fer(III). La réaction est effectuée dans des conditions contrôlées pour assurer une bromation sélective à la position souhaitée .

Méthodes de production industrielle : La production industrielle de la 7-Bromo-3-phénylcinnoline peut impliquer des procédés de bromation à grande échelle utilisant des réacteurs automatisés. Les conditions réactionnelles sont optimisées pour un rendement et une pureté élevés, et le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The bromine atom at position 7 activates the cinnoline ring for electrophilic substitution , though regioselectivity depends on reaction conditions. Key examples include:

  • Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 50°C introduces nitro groups primarily at the para position relative to the bromine.

  • Sulfonation : Concentrated H₂SO₄ under reflux generates sulfonic acid derivatives, though yields are moderate due to competing side reactions.

Table 1: Electrophilic Substitution Reactions

ReactionReagentsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄, 50°C7-Bromo-5-nitro-3-phenylcinnoline62
SulfonationH₂SO₄, Δ7-Bromo-5-sulfo-3-phenylcinnoline48

Nucleophilic Aromatic Substitution

The bromine atom participates in nucleophilic displacement under both thermal and catalytic conditions:

Amine Functionalization

Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 7-amino derivatives via SNAr mechanism. This pathway is facilitated by electron-withdrawing effects of the cinnoline ring.

Example :
7-Br-3-Ph-Cinnoline+NH2RDMF, 80°C7-NHR-3-Ph-Cinnoline+HBr\text{7-Br-3-Ph-Cinnoline} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 80°C}} \text{7-NHR-3-Ph-Cinnoline} + \text{HBr}

Azide Incorporation

Studies on analogous bromocinnolines (e.g., 4-bromo-6-arylcinnolines) show bromine substitution with NaN₃ in DMSO at 120°C produces azido derivatives in >85% yield . While not directly tested on 7-bromo isomers, similar reactivity is expected .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables participation in Suzuki-Miyaura couplings for aryl group diversification:

General Protocol :

  • Catalytic system: Pd(PPh₃)₄ (2 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: Toluene/dioxane/H₂O (3:1:1)

  • Temperature: 80°C

Table 2: Suzuki Coupling Performance (Analogous Systems)

Boronic AcidProductYield (%)
4-MeO-C₆H₄B(OH)₂7-(4-MeO-Ph)-3-Ph-Cinnoline72
3-ThienylB(OH)₂7-(3-Thienyl)-3-Ph-Cinnoline68

Photochemical and Thermal Stability

  • Azide Derivatives : 7-Azido-3-phenylcinnoline undergoes Staudinger reactions with triphenylphosphine to form iminophosphoranes, but decomposes under UV light via nitrene intermediates .

  • Thermal Rearrangement : Heating above 150°C induces ring contraction/expansion pathways, though specific products remain uncharacterized.

Mechanistic Considerations

  • Electronic Effects : The cinnoline’s electron-deficient nature directs electrophiles to the 5- and 8-positions, while nucleophiles target the 7-bromo site.

  • Steric Factors : The 3-phenyl group hinders substitution at adjacent positions, favoring reactivity at the bromine-bearing ring .

This compound’s modular reactivity makes it valuable for synthesizing bioactive cinnoline derivatives, particularly in medicinal chemistry applications .

Applications De Recherche Scientifique

Biological Activities

7-Bromo-3-phenylcinnoline exhibits several biological activities, making it a compound of interest in medicinal chemistry:

  • Anticancer Properties : Research indicates that derivatives of cinnoline compounds can exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance these properties through specific interactions with biological targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions like diabetes or hypertension.

Case Studies

To illustrate the applications of this compound, several case studies can be examined:

  • Anticancer Activity Study : A study investigated the effects of this compound on breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development .
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that certain concentrations effectively inhibited bacterial growth, warranting further exploration into its mechanism of action .
  • Enzyme Inhibition Research : A recent investigation assessed the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. The results demonstrated promising inhibition rates, indicating potential therapeutic relevance in metabolic diseases .

Potential Applications

Given its unique chemical structure and biological activities, this compound has potential applications across various domains:

Application AreaDescription
Medicinal Chemistry Development of anticancer and antimicrobial agents based on its derivatives.
Material Science Exploration of its use in organic electronics or as a dye due to its chromophoric properties.
Pharmaceuticals Formulation of enzyme inhibitors for treating chronic diseases.

Mécanisme D'action

The mechanism of action of 7-Bromo-3-phenylcinnoline in biological systems involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The table below compares substituents, molecular formulas, and molecular weights of 7-Bromo-3-phenylcinnoline with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound* Br (C7), Ph (C3) C₁₃H₈BrN₂ ~283.12 Cinnoline core with aromatic and halogen groups -
7-Bromo-2-chloro-3-ethylquinoline Br (C7), Cl (C2), Et (C3) C₁₁H₉BrClN 286.56 Quinoline core; halogen and alkyl substituents
7-Bromo-3-(trifluoromethyl)cinnoline Br (C7), CF₃ (C3) C₉H₄BrF₃N₂ 277.04 Electron-withdrawing CF₃ group enhances stability
7-Bromo-4-chloro-3-nitroquinoline Br (C7), Cl (C4), NO₂ (C3) C₉H₄BrClN₂O₂ 287.50 Nitro group directs electrophilic substitution
7-Bromo-2-hydroxy-3-phenylquinoline Br (C7), OH (C2), Ph (C3) C₁₅H₁₀BrNO 316.16 Hydroxy group enables hydrogen bonding

*Hypothetical structure inferred from analogs.

Key Observations:
  • Halogen Diversity : Bromine is common at position 7, but chlorine or nitro groups at adjacent positions (e.g., C2 or C4) alter reactivity and steric effects .
  • Functional Groups: Electron-withdrawing groups (e.g., CF₃, NO₂) reduce electron density on the aromatic ring, whereas phenyl or ethyl groups enhance lipophilicity .

Physical Properties

Comparative solubility and stability data (where available):

Compound Name Physical State Solubility Stability Notes Reference
7-Bromo-2-chloro-3-ethylquinoline Solid Moderate in organic solvents Stable under refrigeration
7-Bromo-3-(trifluoromethyl)cinnoline Solid* Likely low in polar solvents CF₃ group enhances thermal stability
7-Bromo-2-hydroxy-3-phenylquinoline Solid Soluble in DMSO, ethanol Hydroxy group may increase hygroscopicity

*Assumed based on similar compounds.

Key Observations:
  • Solubility Trends: Halogenated compounds generally exhibit higher solubility in non-polar solvents, while hydroxy or nitro groups improve polar solvent compatibility .
  • Storage Conditions : Most analogs require sealed refrigeration to prevent degradation, especially with reactive substituents like nitro groups .

Chemical Reactivity

Reactivity profiles based on substituent effects:

Compound Name Reactivity Highlights Reference
This compound* Bromine at C7 susceptible to Suzuki coupling; phenyl group stabilizes via resonance -
7-Bromo-2-chloro-3-ethylquinoline Chlorine at C2 undergoes nucleophilic substitution; ethyl group facilitates alkylation
7-Bromo-4-chloro-3-nitroquinoline Nitro group at C3 directs electrophilic attacks to C5/C8 positions
7-Bromo-3-(trifluoromethyl)cinnoline CF₃ group deactivates ring, favoring meta-substitution in further reactions
Key Observations:
  • Halogen Reactivity : Bromine and chlorine serve as leaving groups in cross-coupling reactions, critical for pharmaceutical synthesis .
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) reduce ring electron density, altering reaction pathways .
Key Observations:
  • Pharmaceutical Relevance: Halogenated quinolines are widely explored in drug discovery due to their bioactivity .
  • Materials Science : Trifluoromethyl and phenyl groups improve optoelectronic properties in functional materials .

Activité Biologique

7-Bromo-3-phenylcinnoline is a compound belonging to the cinnoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position and a phenyl group at the 3-position of the cinnoline ring. The molecular formula is C10H7BrNC_{10}H_{7}BrN.

PropertyValue
Molecular Weight221.07 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO
LogP (octanol-water)3.5

Research indicates that this compound acts primarily as a GABA_A receptor modulator . GABA_A receptors are critical in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors can influence various neurological conditions, including anxiety, epilepsy, and depression .

Therapeutic Potential

  • Neurological Disorders : The compound has shown promise in treating disorders associated with GABA_A receptor dysfunction. By enhancing GABAergic transmission, it may help alleviate symptoms of anxiety and seizures.
  • Antitumor Activity : Preliminary studies suggest that derivatives of cinnoline compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
  • Antimicrobial Properties : Some studies have reported that cinnoline derivatives possess antimicrobial activity, which may extend to this compound .

Study 1: GABA_A Modulation

A study published in Archives der Pharmazie evaluated the effects of various cinnoline derivatives on GABA_A receptors. It was found that this compound significantly increased chloride ion influx in neuronal cultures, suggesting its potential as an anxiolytic agent .

Study 2: Antitumor Effects

Research conducted on various derivatives indicated that compounds similar to this compound exhibited selective cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 50 μM. This suggests a promising avenue for further development in cancer therapeutics .

Study 3: Antimicrobial Activity

In vitro tests demonstrated that the compound showed significant inhibition against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
GABA_A ModulationEnhanced chloride ion influx
AntitumorSelective cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 7-Bromo-3-phenylcinnoline with high purity and yield?

  • Methodological Answer : Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2³ factorial design can identify optimal conditions by testing combinations of high/low levels for each factor. Post-synthesis, validate purity via HPLC with C18 columns (mobile phase: acetonitrile/water gradient) and confirm yield via gravimetric analysis .
  • Key Considerations : Prioritize variables based on preliminary kinetic studies to reduce combinatorial complexity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic regions).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from bromine).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
    • Data Interpretation : Cross-validate spectroscopic data with computational results to resolve ambiguities.

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic batches?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability in yield and purity. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (e.g., 95%) and effect sizes to quantify practical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of published kinetic data, stratifying by reaction conditions (solvent, temperature).
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions, using in-situ monitoring (e.g., ReactIR) to detect transient intermediates.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 13C^{13}C) or steric/electronic modifiers to isolate competing pathways .
    • Example : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from trace palladium impurities or moisture content in solvents.

Q. What advanced computational frameworks can predict the biological activity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to train predictive models. Validate with leave-one-out cross-validation.
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., kinase inhibition) over 100-ns trajectories to assess stability and binding free energies (MM-PBSA).
  • AI Integration : Implement neural networks (e.g., graph convolutional networks) to screen virtual libraries for bioactivity .

Q. How should multi-step synthesis challenges (e.g., regioselectivity in halogenation) be addressed methodologically?

  • Methodological Answer :

  • Stepwise Optimization : Use DoE (Design of Experiments) for each synthetic step, prioritizing steps with the highest entropy change (e.g., bromination).
  • In-Line Analytics : Incorporate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • Contingency Planning : Predefine alternative routes (e.g., directed ortho-metalation) if regioselectivity falls below 80% .

Methodological Frameworks for Research Design

Q. How can the PICO/FINER frameworks be adapted for non-clinical chemical research?

  • Methodological Answer :

  • PICO Adaptation : Define P opulation (e.g., reaction substrates), I ntervention (e.g., catalytic system), C omparison (e.g., alternative catalysts), O utcome (e.g., yield, enantiomeric excess).
  • FINER Criteria : Ensure feasibility (lab resources), novelty (unexplored halogen bonding), and relevance (e.g., anticancer precursor development) .

Q. What strategies ensure ethical rigor in publishing contradictory or negative results?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Pre-registration : Submit experimental protocols to repositories like ChemRxiv before execution.
  • Peer Review : Engage domain-specific reviewers to assess methodological validity, not just outcome significance .

Data Presentation Guidelines

  • Tables : Report reaction optimization data (e.g., factorial design results) with standardized metrics (yield ± SD, n=3).
  • Figures : Use heatmaps to visualize variable interactions in synthetic workflows.
  • Statistical Reporting : Adhere to ACS guidelines for significance thresholds (e.g., p < 0.05) and precision (e.g., ±0.1 mg for mass measurements) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.